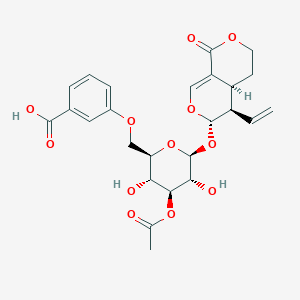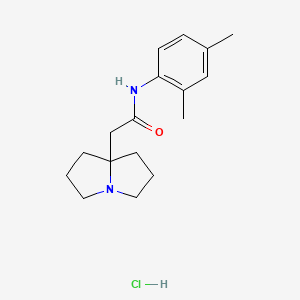
4-((((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)-2-furanylmethylene)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)-2-furanylmethylene)amino)benzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including a thiadiazole ring, a furan ring, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)-2-furanylmethylene)amino)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.
Azo Coupling Reaction: The thiadiazole derivative is then subjected to an azo coupling reaction with a furan derivative. This step involves the reaction of the diazonium salt of the thiadiazole with the furan compound in the presence of a base.
Condensation Reaction: The resulting azo compound is then condensed with aminobenzoic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole and furan rings, leading to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoic acid moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted benzoic acid derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-((((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)-2-furanylmethylene)amino)benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit antimicrobial, anti-inflammatory, and anticancer activities, making it a promising candidate for further research.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-((((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)-2-furanylmethylene)amino)benzoic acid involves its interaction with specific molecular targets. The compound’s thiadiazole and furan rings, along with the azo and benzoic acid moieties, allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino]benzoate
- N-[[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino]carbonyl]-L-leucine methyl ester
Uniqueness
Compared to similar compounds, 4-((((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)-2-furanylmethylene)amino)benzoic acid is unique due to the presence of both the furan and benzoic acid moieties, which confer distinct chemical and biological properties. This combination of functional groups allows for a broader range of applications and interactions, making it a versatile compound for research and industrial use.
特性
CAS番号 |
134895-19-5 |
|---|---|
分子式 |
C14H9N5O3S2 |
分子量 |
359.4 g/mol |
IUPAC名 |
4-[[furan-2-yl-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)diazenyl]methylidene]amino]benzoic acid |
InChI |
InChI=1S/C14H9N5O3S2/c20-12(21)8-3-5-9(6-4-8)15-11(10-2-1-7-22-10)16-17-13-18-19-14(23)24-13/h1-7H,(H,19,23)(H,20,21) |
InChIキー |
HITIOSLLIOOTLC-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C(=NC2=CC=C(C=C2)C(=O)O)N=NC3=NNC(=S)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



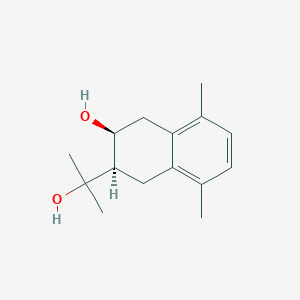
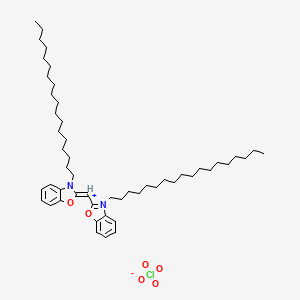
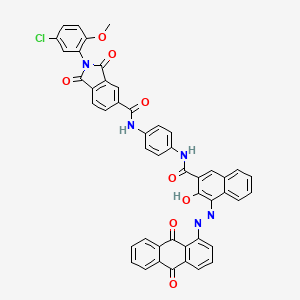
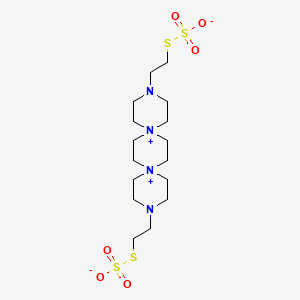




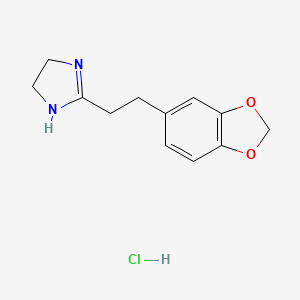
![1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B12766266.png)
